molecular formula C22H27N5O3S B6505087 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide CAS No. 923216-86-8

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B6505087
CAS No.: 923216-86-8
M. Wt: 441.5 g/mol
InChI Key: WTIWBPCZMXALHQ-UHFFFAOYSA-N
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Description

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide is an organic compound that stands at the intersection of medicinal chemistry and organic synthesis. With a complex structure, it is used in various research and industrial applications, particularly in the field of pharmaceutical research.

Preparation Methods

Synthetic routes for N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide generally start with the synthesis of the core pyrimidinyl structure, which is then elaborated through a series of reactions to introduce the diethylamino and methoxybenzene sulfonamide groups. Typical reaction conditions might include the use of strong bases, acidic catalysts, and temperature control to ensure product purity and yield. Industrial production often employs optimized synthetic routes, leveraging catalytic processes to maximize efficiency.

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions:

  • Oxidation

    : Potential oxidation of the methoxy group to form a corresponding hydroxyl derivative.

  • Reduction

    : Reduction reactions primarily target the pyrimidinyl ring, potentially altering the aromaticity and leading to various reduced derivatives.

  • Substitution

Common reagents and conditions include the use of oxidizing agents like permanganates, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. These reactions often form derivatives that can be studied for their biological or chemical properties.

Scientific Research Applications

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide finds applications in several scientific fields:

  • Chemistry

    : Used as a building block for the synthesis of more complex molecules.

  • Biology

    : Studied for its interaction with various biological macromolecules.

  • Medicine

    : Explored for its potential therapeutic effects, particularly in inhibiting enzymes or receptors involved in diseases.

  • Industry

    : Utilized in the synthesis of dyes and pigments due to its complex structure and stability.

Comparison with Similar Compounds

When compared with other similar compounds, N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. Similar compounds might include other pyrimidinyl sulfonamides or aryl sulfonamides, each with variations in their substitution patterns that affect their chemical and biological activities.

Similar compounds include:

  • N-(4-{[4-(diethylamino)pyrimidin-2-yl]amino}phenyl)-sulfonamides

  • N-(4-{[6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamides

These compounds vary in their functional group placement, providing a broad spectrum of research opportunities to explore their distinct properties.

Properties

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S/c1-5-27(6-2)21-15-16(3)23-22(25-21)24-17-7-9-18(10-8-17)26-31(28,29)20-13-11-19(30-4)12-14-20/h7-15,26H,5-6H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIWBPCZMXALHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801123625
Record name N-[4-[[4-(Diethylamino)-6-methyl-2-pyrimidinyl]amino]phenyl]-4-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923216-86-8
Record name N-[4-[[4-(Diethylamino)-6-methyl-2-pyrimidinyl]amino]phenyl]-4-methoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923216-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[[4-(Diethylamino)-6-methyl-2-pyrimidinyl]amino]phenyl]-4-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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